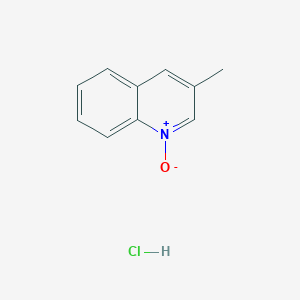

3-Methylquinolin-1-ium-1-olate hydrochloride

Description

Properties

IUPAC Name |

3-methyl-1-oxidoquinolin-1-ium;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO.ClH/c1-8-6-9-4-2-3-5-10(9)11(12)7-8;/h2-7H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDZMBNTVYTYKTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2[N+](=C1)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 3-Methylquinolin-1-oxide

The precursor 3-Methylquinolin-1-oxide is generally prepared by oxidation of 3-methylquinoline. While direct literature on this exact compound is limited, related pyridine N-oxide derivatives such as 3-methylpyridine 1-oxide have been synthesized by oxidation methods involving peracids or other oxidizing agents.

- For example, 3-methylpyridine 1-oxide can be obtained by oxidation of 3-methylpyridine using peracids under controlled temperature conditions, yielding the N-oxide intermediate with moderate to good yield (around 34-49%) as reported in related pyridine N-oxide syntheses.

Quaternization to 3-Methylquinolin-1-ium-1-olate

The quaternization step involves methylation or alkylation of the quinoline N-oxide to form the quaternary ammonium salt. The formation of the 1-ium-1-olate species is achieved by reaction with alkylating agents such as dimethyl sulfate or iodoethane.

A typical procedure involves stirring 3-methylquinoline 1-oxide with dimethyl sulfate at controlled temperatures (0°C to 40°C) for extended periods (overnight), followed by work-up involving addition of potassium cyanide or other nucleophiles to stabilize the intermediate.

Alternatively, quaternization can be achieved by reaction with iodoethane under reflux conditions in dichloromethane or acetonitrile, followed by isolation of the quaternary salt.

Formation of Hydrochloride Salt

The hydrochloride salt of 3-Methylquinolin-1-ium-1-olate is typically prepared by treatment of the quaternary ammonium compound with hydrochloric acid in an appropriate solvent such as acetone or ethanol.

For instance, after quaternization, the reaction mixture is concentrated, and hydrochloric acid is added to precipitate the hydrochloride salt as a white solid, which can be filtered and dried under vacuum.

The pH adjustment to around 6 ± 0.2 with concentrated hydrochloric acid ensures optimal salt formation and purity.

Representative Preparation Procedure

| Step | Reagents & Conditions | Description | Yield/Outcome |

|---|---|---|---|

| 1 | 3-Methylquinoline + Oxidizing agent (e.g., peracid) | Oxidation to 3-Methylquinolin-1-oxide | Moderate yield (~34-49%) |

| 2 | 3-Methylquinolin-1-oxide + Dimethyl sulfate or iodoethane, 0-40°C, overnight | Quaternization to 3-Methylquinolin-1-ium-1-olate | Good yield, stable intermediate |

| 3 | Quaternary salt + HCl in acetone or ethanol, pH ~6 | Precipitation of hydrochloride salt | White solid, high purity |

Analytical and Purification Details

Purification : Column chromatography on silica gel using ethyl acetate/cyclohexane mixtures or recrystallization from ethanol/dichloromethane is common to obtain pure compounds.

Characterization : IR spectroscopy shows characteristic N-oxide and quaternary ammonium peaks; 1H-NMR confirms methylation and ring proton environments.

Reaction Monitoring : TLC and NMR are used to monitor the progress of quaternization and salt formation.

Notes on Reaction Conditions and Optimization

Temperature control is critical during quaternization to avoid side reactions or decomposition.

The choice of alkylating agent affects yield and purity; dimethyl sulfate and iodoethane are commonly used with good results.

The presence of water or protic solvents influences salt precipitation and crystallinity.

Use of inert atmosphere (argon or nitrogen) during sensitive steps can improve reproducibility and yield.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Condition | Effect on Product |

|---|---|---|

| Oxidation agent | Peracids (e.g., m-CPBA) | Efficient N-oxide formation |

| Quaternizing agent | Dimethyl sulfate, iodoethane | High quaternization efficiency |

| Temperature (quaternization) | 0°C to 40°C | Controls reaction rate and purity |

| Solvent for quaternization | Dichloromethane, acetonitrile | Solubility and reaction medium |

| Acid for salt formation | Concentrated HCl | Precipitates hydrochloride salt |

| pH for salt formation | ~6 ± 0.2 | Optimal salt crystallization |

| Purification method | Column chromatography, recrystallization | High purity compound |

Chemical Reactions Analysis

Types of Reactions

3-Methylquinolin-1-ium-1-olate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound back to its parent quinoline structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups.

Scientific Research Applications

3-Methylquinolin-1-ium-1-olate hydrochloride is utilized in several scientific research fields, including:

Chemistry: It serves as a precursor for synthesizing various quinoline derivatives used in organic synthesis and material science.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methylquinolin-1-ium-1-olate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below contrasts 3-Methylquinolin-1-ium-1-olate hydrochloride with structurally related compounds from the evidence:

Physicochemical and Reactivity Differences

- Polarity and Solubility: The zwitterionic nature of 3-Methylquinolin-1-ium-1-olate hydrochloride suggests higher polarity compared to purely cationic compounds like 1-ethyl-3-methylimidazolium chloride, which is hydrophobic and used as an ionic liquid .

- Stability: Hydrochloride salts of quinoline derivatives (e.g., Isoquinolin-5-amine hydrochloride, ) exhibit enhanced stability in aqueous media compared to non-salt forms, a trait likely shared by the target compound .

- Hazard Profile: While safety data for the target compound are absent, analogs like 1-Ethyl-3-methylimidazolium chloride are classified as skin/eye irritants (Skin Irri. 2, Eye Irri. 2), suggesting similar handling precautions for hydrochlorides of nitrogenous heterocycles .

Biological Activity

3-Methylquinolin-1-ium-1-olate hydrochloride is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

Chemical Structure:

3-Methylquinolin-1-ium-1-olate hydrochloride is characterized by its quinoline core, which is known for its pharmacological versatility. The presence of the methyl group at the 3-position enhances its lipophilicity, potentially influencing its biological interactions.

Molecular Formula:

- CAS Number: 1195237-15-0

- Molecular Formula: C10H9ClN2O

Biological Activity

Research indicates that 3-Methylquinolin-1-ium-1-olate hydrochloride exhibits a range of biological activities, including:

1. Antimicrobial Activity:

Studies have shown that this compound possesses significant antimicrobial properties against various pathogens. For instance, it has been evaluated against both Gram-positive and Gram-negative bacteria, demonstrating potent inhibitory effects.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

2. Anti-inflammatory Effects:

The compound has been investigated for its anti-inflammatory potential. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines and reduce nitric oxide (NO) levels in activated macrophages.

3. Anticancer Properties:

Research has highlighted the anticancer activity of 3-Methylquinolin-1-ium-1-olate hydrochloride. In cell line studies, it has shown cytotoxic effects against various cancer types, including breast and lung cancer cells.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

The biological activity of 3-Methylquinolin-1-ium-1-olate hydrochloride can be attributed to several mechanisms:

1. Enzyme Inhibition:

The compound is believed to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition contributes to its anti-inflammatory effects.

2. Interaction with DNA:

Preliminary studies suggest that the compound may intercalate with DNA, disrupting replication and transcription processes in cancer cells.

3. Generation of Reactive Oxygen Species (ROS):

The anticancer effects are also associated with the induction of oxidative stress through ROS generation, leading to apoptosis in tumor cells.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety profile of 3-Methylquinolin-1-ium-1-olate hydrochloride:

Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers assessed the antimicrobial activity of various quinoline derivatives, including 3-Methylquinolin-1-ium-1-olate hydrochloride. The results indicated a strong correlation between structural modifications and antimicrobial potency, with this compound exhibiting notable efficacy against resistant strains .

Study 2: Anti-inflammatory Mechanism

A recent investigation focused on the anti-inflammatory mechanisms of this compound in RAW 264.7 macrophages. The findings revealed that treatment with 3-Methylquinolin-1-ium-1-olate hydrochloride significantly reduced LPS-induced NO production and downregulated iNOS expression .

Study 3: Anticancer Activity

In vitro assays demonstrated that this compound effectively inhibited cell proliferation in various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. The study suggested potential pathways for further development as an anticancer agent .

Q & A

Q. What are the common synthetic routes for 3-Methylquinolin-1-ium-1-olate hydrochloride, and how are they optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation, cyclization, and acidification. For example, analogous hydrochloride salts (e.g., Memantine Hydrochloride) are synthesized via amination of brominated precursors using thiourea, followed by purification . Optimization strategies include adjusting reaction temperature, solvent polarity, and stoichiometric ratios. Post-synthesis purification via recrystallization or column chromatography ensures high purity. Yield optimization may employ factorial design to evaluate critical parameters like pH and reaction time .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- X-ray crystallography : Use SHELXL for structure refinement, leveraging features like twin refinement and constraints to address disordered atoms .

- NMR spectroscopy : - and -NMR to confirm proton environments and carbon frameworks.

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- IR spectroscopy : Identifies functional groups (e.g., C=O stretches in the quinolone ring). Data cross-validation ensures structural consistency .

Q. What are the critical safety considerations when handling this compound in the lab?

- Methodological Answer : Follow protocols for hydrochloride salts:

- PPE : Gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation.

- Waste disposal : Segregate chemical waste and collaborate with certified disposal services.

Emergency measures: Rinse exposed skin/eyes with water and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during refinement?

- Methodological Answer : Discrepancies (e.g., high R-factors) may arise from crystal twinning or disorder. In SHELXL:

- Apply TWIN and BASF commands to model twinning.

- Use ISOR or SIMU constraints to stabilize anisotropic displacement parameters.

- Validate with R1 and wR2 convergence tests. Cross-check with spectroscopic data to confirm bond lengths/angles .

Q. What computational strategies predict the electronic structure and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., using Kohn-Sham equations) model frontier molecular orbitals (HOMO/LUMO) to predict reactivity . Parameters like absolute hardness () and electronegativity () quantify electron transfer tendencies, aiding in understanding nucleophilic/electrophilic sites .

Q. How can factorial design optimize reaction conditions for synthesis?

- Methodological Answer : Employ a factorial matrix to test variables (e.g., temperature, catalyst loading, solvent ratio). For example:

- 2 factorial design : Evaluate main effects and interactions.

- Response surface methodology (RSM) : Identify optimal conditions for yield and purity.

Statistical tools (ANOVA) validate significance, ensuring reproducibility .

Q. How should researchers address contradictions in spectroscopic data?

- Methodological Answer :

- Cross-validation : Compare NMR, IR, and MS data to confirm assignments.

- Dynamic NMR : Resolve fluxional behavior in variable-temperature studies.

- Quantum chemical calculations : Match computed IR/NMR spectra with experimental data.

Document uncertainties and use error propagation models to assess reliability .

Q. What frameworks ensure reproducibility in synthesis protocols?

- Methodological Answer :

- Standard Operating Procedures (SOPs) : Detail reaction setup, monitoring (TLC/HPLC), and purification.

- Batch records : Document deviations and outcomes.

- Control experiments : Include positive/negative controls to validate reagent efficacy.

Peer review of protocols and open-data sharing enhance transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.